molecular formula C10H6N2 B6618520 7-ethynylquinazoline CAS No. 2870708-02-2

7-ethynylquinazoline

Cat. No.: B6618520
CAS No.: 2870708-02-2
M. Wt: 154.17 g/mol
InChI Key: UPTNSHNWOCKRGY-UHFFFAOYSA-N
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Description

7-Ethynylquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The ethynyl group at the 7th position of the quinazoline ring introduces unique chemical properties, making this compound a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, where a halogenated quinazoline reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.

Industrial Production Methods: Industrial production of 7-ethynylquinazoline may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent recycling and catalyst recovery are crucial for cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions: 7-Ethynylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Ethynylquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-ethynylquinazoline involves its interaction with molecular targets such as kinases. The ethynyl group enhances binding affinity to the active site of enzymes, leading to inhibition of their activity. This inhibition can disrupt cellular signaling pathways, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms .

Properties

IUPAC Name

7-ethynylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c1-2-8-3-4-9-6-11-7-12-10(9)5-8/h1,3-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTNSHNWOCKRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=NC=NC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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